molecular formula C19H19NOS B14514640 3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione CAS No. 63168-07-0

3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione

Cat. No.: B14514640
CAS No.: 63168-07-0
M. Wt: 309.4 g/mol
InChI Key: WAWKSLRPPKSUJH-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione is an organic compound that features a morpholine ring attached to a diphenylpropene backbone with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of morpholine with diphenylpropenone derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by its nucleophilic addition to the diphenylpropenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione is unique due to its combination of a morpholine ring with a diphenylpropene backbone and a thione group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

63168-07-0

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

3-morpholin-4-yl-1,2-diphenylprop-2-ene-1-thione

InChI

InChI=1S/C19H19NOS/c22-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)15-20-11-13-21-14-12-20/h1-10,15H,11-14H2

InChI Key

WAWKSLRPPKSUJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=C(C2=CC=CC=C2)C(=S)C3=CC=CC=C3

Origin of Product

United States

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